(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one
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Overview
Description
(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one is an organic compound that features a conjugated system with a chlorophenyl group and a pyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-aminopyridine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the enone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Optimization of Reaction Conditions: Ensuring the reaction is efficient and yields a high purity product.
Use of Continuous Flow Reactors: To enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-bromophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one: Similar structure but with a bromine atom instead of chlorine.
(E)-1-(4-fluorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in (E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one can influence its reactivity and interaction with biological targets, making it unique compared to its bromine or fluorine analogs.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11(18-14-6-8-17-9-7-14)10-15(19)12-2-4-13(16)5-3-12/h2-10H,1H3,(H,17,18)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLCEHZBZZNYHN-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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